molecular formula C25H27N3O3 B11148482 2-isobutyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

2-isobutyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B11148482
M. Wt: 417.5 g/mol
InChI Key: QEEWFZKSCQOTDM-UHFFFAOYSA-N
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Description

2-isobutyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various fields of scientific research.

Preparation Methods

The synthesis of 2-isobutyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide involves multiple steps, typically starting with the preparation of the indole moiety. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often include the use of palladium catalysts and boron reagents. Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-isobutyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. Indole derivatives often bind to multiple receptors and enzymes, influencing various biological pathways . For example, they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

Properties

Molecular Formula

C25H27N3O3

Molecular Weight

417.5 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(2-methylpropyl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C25H27N3O3/c1-16(2)14-28-15-22(19-6-4-5-7-20(19)25(28)30)24(29)26-11-10-17-13-27-23-9-8-18(31-3)12-21(17)23/h4-9,12-13,15-16,27H,10-11,14H2,1-3H3,(H,26,29)

InChI Key

QEEWFZKSCQOTDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC

Origin of Product

United States

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